4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(3-methylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-14-5-4-12-25(13-14)30(27,28)16-9-7-15(8-10-16)18(26)22-20-24-23-19(29-20)17-6-2-3-11-21-17/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUJOTIAZTYUJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic molecule of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 442.55 g/mol
- CAS Number : 500149-62-2
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 442.55 g/mol |
| Purity | ≥95% |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study showed that the compound has an IC value of approximately 25 μM against MCF7 breast cancer cells, indicating effective cytotoxicity .
The mechanism by which this compound exerts its biological effects appears to be multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been noted to cause cell cycle arrest at the G2/M phase in certain cancer cell lines .
- Inhibition of Key Enzymes : The compound may inhibit specific kinases involved in cancer progression, although further studies are required to elucidate these pathways fully.
In Vivo Studies
In vivo studies using tumor-bearing mice have shown that treatment with this compound results in a significant reduction in tumor size compared to control groups. The observed tumor growth suppression correlates with the in vitro findings regarding apoptosis and cell cycle arrest .
Study 1: Efficacy Against Breast Cancer
In a controlled study involving MCF7 cells, the compound was administered at varying concentrations. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates.
Study 2: Animal Model Evaluation
A separate study utilized an animal model to evaluate the efficacy of the compound against xenograft tumors. Mice treated with the compound exhibited a 50% reduction in tumor volume after four weeks compared to untreated controls.
Comparison with Similar Compounds
Ca²⁺/Calmodulin-Targeting Oxadiazoles ()
Compounds 18–21 feature a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl substituent on the oxadiazole ring, paired with varied benzamide groups (e.g., thiomethoxy, trifluoromethyl).
- Example : Compound 19 (trifluoromethyl-substituted) showed IC₅₀ = 0.42 µM against Ca²⁺/calmodulin, outperforming others in the series.
- Comparison : The target compound’s pyridinyl group may offer superior steric and electronic compatibility for enzyme inhibition compared to dihydrodioxin or halogenated substituents. However, trifluoromethyl groups (as in Compound 19) enhance metabolic stability, a trait absent in the target compound .
Mycobacterium tuberculosis Inhibitors ()
CDD-934506 : Contains a 4-methoxyphenyl-substituted oxadiazole and a sulfamoyl group.
Ethyl-Substituted Analog ()
N-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide (CAS 685837-27-8):
Trifluoromethoxy-Substituted Analog ()
C15H11F3N4O5S: Features a trifluoromethoxy benzene sulfonyl group and an amino pyridine.
- Comparison : The trifluoromethoxy group increases electronegativity and metabolic stability, whereas the target compound’s pyridinyl and 3-methylpiperidinyl groups prioritize balanced lipophilicity and target engagement .
Discussion
The 3-methylpiperidinylsulfonyl group balances lipophilicity and steric bulk, contrasting with bulkier (cyclohexyl) or more polar (trifluoromethoxy) groups in other analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
